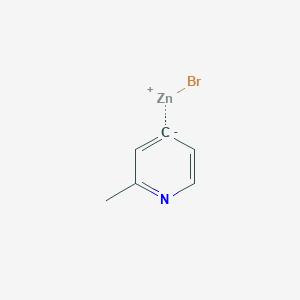

![molecular formula C8H5BrN2O3 B2743863 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 2361706-94-5](/img/structure/B2743863.png)

6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

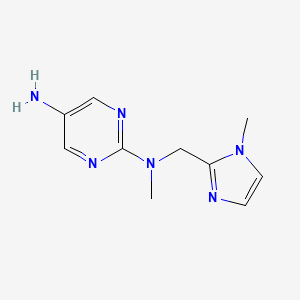

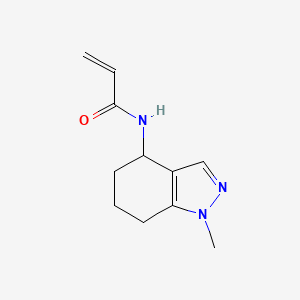

The compound “6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which is known to contain a pyrrole and a pyrazine ring . The pyrrolopyrazine scaffold is widely recognized for its biological activities .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A Michael addition-type reaction has been proposed, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The endocyclic imino group of aminopyrimidine is known to be a stronger nucleophile, but it has high steric hindrance .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .科学的研究の応用

Synthesis and Antitumor Activity

6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid and its derivatives have shown promising applications in the synthesis of compounds with antitumor activity. For instance, a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates were synthesized, demonstrating potent in vitro and in vivo antitumor activity by selectively targeting folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. These compounds inhibited the proliferation of cells expressing folate receptors, including KB and IGROV1 human tumor cells, much more potently due to selective membrane transport and inhibition of glycinamide ribonucleotide formyltransferase (Wang et al., 2010).

Tumor-targeting via Folate Receptor

Further research into 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines showed selective cellular uptake via folate receptor α and -β. This resulted in potent inhibition against FR-expressing cells and human KB tumor cells in culture by inhibiting de novo purine nucleotide biosynthesis via glycinamide ribonucleotide formyltransferase inhibition. The studies established the significance of these compounds for tumor-selective drug uptake by folate receptor α (Wang et al., 2013).

Novel Synthetic Routes

The compound also finds utility in novel synthetic routes to various heterocyclic compounds. For example, a cascade reaction sequence en route to 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones demonstrated a rapid and unprecedented method for synthesizing these molecules, which could have further implications in medicinal chemistry and drug discovery (Gao et al., 2007).

Synthesis of Orally Active Antiallergy Agents

Additionally, this compound derivatives have been synthesized and tested for antiallergenic activity, showcasing oral activity in animal models. These findings highlight the potential of these compounds in developing new antiallergy medications (Temple et al., 1979).

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have been shown to interact with their targets, such as cdk2, leading to significant alterations in cell cycle progression . This interaction can result in the inhibition of cell proliferation, which is a common mechanism of action for many anticancer drugs.

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

Similar compounds have been reported to exert significant cytotoxic activities against various cell lines . They can induce apoptosis, a form of programmed cell death, within cancer cells .

特性

IUPAC Name |

6-bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-4-1-5-2-6(7(12)13)10-8(14)11(5)3-4/h1-3H,(H,10,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWWICIJFOWYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC(=O)N2C=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)

![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)